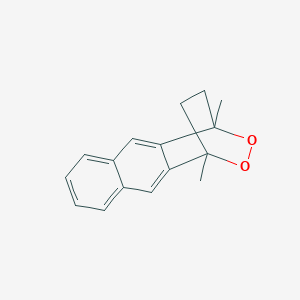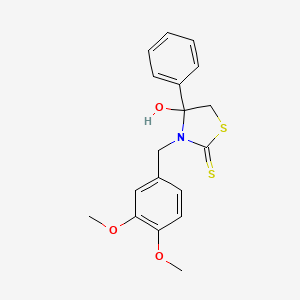
4-Hydroxy-4-phenyl-3-veratryl-2-thiazolidinethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-4-phenyl-3-veratryl-2-thiazolidinethione is a heterocyclic compound with a molecular formula of C18H19NO3S2 and a molecular weight of 361.50 g/mol This compound is known for its unique structure, which includes a thiazolidinethione ring, a phenyl group, and a veratryl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4-phenyl-3-veratryl-2-thiazolidinethione typically involves the nucleophilic addition reaction of 1-(4-hydroxyphenyl) ethanone with phenylhydrazine in acetic acid at reflux temperature . This reaction yields the desired compound in good yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-4-phenyl-3-veratryl-2-thiazolidinethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinethione ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and veratryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted phenyl and veratryl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its antimicrobial and antioxidant properties.
Mechanism of Action
The mechanism of action of 4-Hydroxy-4-phenyl-3-veratryl-2-thiazolidinethione involves its interaction with various molecular targets and pathways. The thiazolidinethione ring can interact with enzymes and proteins, potentially inhibiting their activity. The phenyl and veratryl groups may also contribute to the compound’s biological activity by interacting with cellular membranes and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid
- 4-Hydroxy-3-phenethyl-4-phenyl-2-thiazolidinethione
- 4-Hydroxy-3-methyl-4-phenyl-2-thiazolidinethione
Uniqueness
4-Hydroxy-4-phenyl-3-veratryl-2-thiazolidinethione is unique due to the presence of the veratryl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
23509-75-3 |
|---|---|
Molecular Formula |
C18H19NO3S2 |
Molecular Weight |
361.5 g/mol |
IUPAC Name |
3-[(3,4-dimethoxyphenyl)methyl]-4-hydroxy-4-phenyl-1,3-thiazolidine-2-thione |
InChI |
InChI=1S/C18H19NO3S2/c1-21-15-9-8-13(10-16(15)22-2)11-19-17(23)24-12-18(19,20)14-6-4-3-5-7-14/h3-10,20H,11-12H2,1-2H3 |
InChI Key |
RLQQLCQLNPFOGV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C(=S)SCC2(C3=CC=CC=C3)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


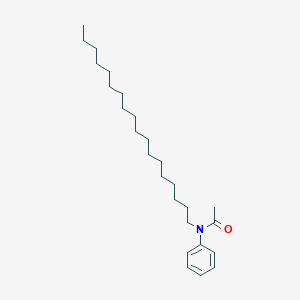
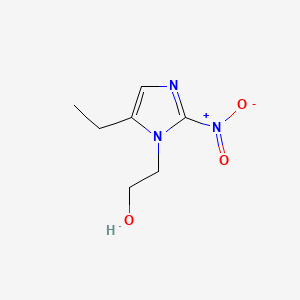
![2-Methoxy-4a,6a-dimethylhexadecahydroindeno[5,4-f]chromen-7-yl acetate](/img/structure/B14691911.png)
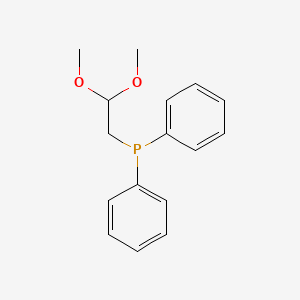
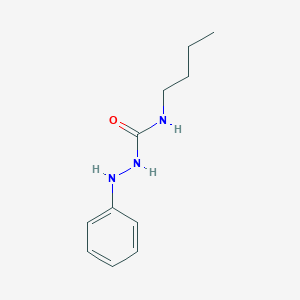

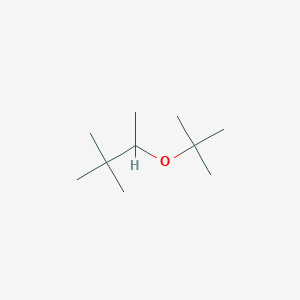
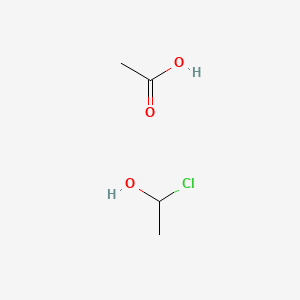
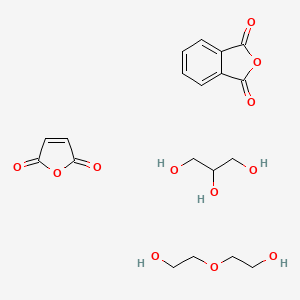
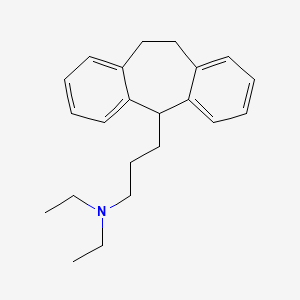
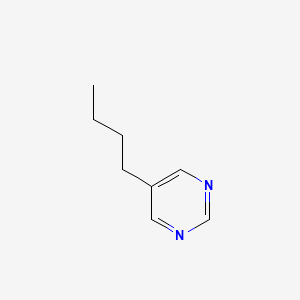
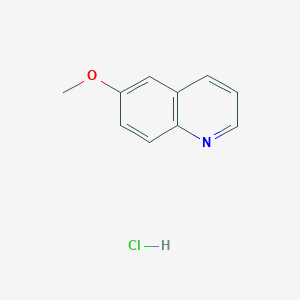
![Bicyclo[3.2.1]octane-2,3,4-trione](/img/structure/B14691979.png)
